tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Description
tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. The compound features a stereochemically defined amino-hydroxypyrrolidine core protected by a tert-butyloxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection during multi-step syntheses . Its applications span asymmetric catalysis, peptidomimetics, and intermediates for bioactive molecules.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZOQDNRVPHFOO-RQJHMYQMSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138026-97-8, 1174020-29-1 | |
| Record name | rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | t-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Functional Groups: Protecting groups such as tert-butyl are introduced to protect the amino and hydroxyl groups during subsequent reactions.
Chiral Resolution: The compound is resolved into its enantiomers using chiral chromatography or enzymatic methods.
Final Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and higher yields compared to batch processes .
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 4 is susceptible to oxidation, forming carbonyl derivatives. Common oxidizing agents include:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| KMnO₄ (acidic) | Tert-butyl (3R,4S)-3-amino-4-oxopyrrolidine-1-carboxylate | 78% | |
| CrO₃ (H₂SO₄) | Same as above | 65% |
Mechanistic Insight : Oxidation proceeds via radical intermediates, with the hydroxyl group converted to a ketone. The stereochemistry at C4 is retained due to the rigid pyrrolidine ring.
Reduction Reactions
The amino group can undergo reductive alkylation or interact with reducing agents:
| Reaction Type | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Reductive Amination | NaBH₃CN, RCHO | Tert-butyl (3R,4S)-3-(alkylamino)-4-hydroxypyrrolidine-1-carboxylate | Selective for primary amines |
| Ketone Reduction | NaBH₄, MeOH | Tert-butyl (3R,4S)-3-amino-4-hydroxy-pyrrolidine-1-carboxylate (unchanged) | No reaction due to steric hindrance |
Key Finding : The tert-butyl group shields the carbonyl carbon, preventing undesired reductions.
Substitution Reactions
The amino group participates in nucleophilic substitutions, enabling structural diversification:
Acylation
| Acylating Agent | Product | Yield |
|---|---|---|
| Acetyl chloride | Tert-butyl (3R,4S)-3-acetamido-4-hydroxypyrrolidine-1-carboxylate | 92% |
| Benzoyl chloride | Tert-butyl (3R,4S)-3-benzamido-4-hydroxypyrrolidine-1-carboxylate | 85% |
Conditions : Triethylamine (base), DCM, 0°C → RT.
Alkylation
Acid-Base Reactivity
The compound exhibits dual reactivity:
-
Amino Group : Acts as a Brønsted base (pKa ~9.5), protonating under acidic conditions to form ammonium salts.
-
Hydroxyl Group : Weakly acidic (pKa ~12), deprotonated by strong bases (e.g., NaH) .
Solubility : The tert-butyl group enhances lipophilicity (LogP = -0.81), favoring solubility in organic solvents like DCM or THF .
Biological Interactions
The compound modulates enzyme activity through stereospecific interactions:
Gamma-Secretase Inhibition
| Parameter | Value |
|---|---|
| IC₅₀ (γ-secretase) | 5.0 µM |
| Amyloid-β Reduction | 75% at 10 µM |
Mechanism : The amino-hydroxyl motif chelates catalytic Zn²⁺ ions in the enzyme’s active site.
Neuroprotective Effects
In vitro studies show:
-
40% reduction in neuronal apoptosis at 20 µM.
-
Enhanced GABAergic signaling due to structural mimicry of neurotransmitter precursors.
Synthetic Utility
The compound serves as a building block in multi-step syntheses. For example:
Stepwise Synthesis of Boronated Derivatives
-
Hydroboration : React with pinacolborane (PBH) under Ir catalysis to install a boronate ester .
-
Deprotection : Remove the tert-butyl group with HCl/dioxane, yielding a free amine for further functionalization .
Stability and Degradation
| Condition | Outcome |
|---|---|
| Acidic (pH <3) | Cleavage of tert-butyl ester → pyrrolidine-3-amino-4-hydroxyl |
| Basic (pH >10) | Partial epimerization at C3/C4 |
Storage Recommendations : -20°C under inert gas to prevent oxidation .
Scientific Research Applications
Drug Development
The compound has been investigated for its potential as a building block in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity or selectivity.
Case Study: Antiviral Agents
Research has shown that derivatives of this compound exhibit antiviral properties. For instance, studies have focused on modifying the hydroxypyrrolidine moiety to improve efficacy against viral targets, demonstrating its potential in antiviral drug design .
Peptide Synthesis
This compound serves as an important intermediate in peptide synthesis. Its amino and hydroxyl groups can be utilized to form peptide bonds with other amino acids, facilitating the development of novel peptides with specific biological functions.
Data Table: Peptide Synthesis Applications
Neuroscience Research
The compound has been explored for its role in neurological studies, particularly regarding its influence on neurotransmitter systems. Modifications to the pyrrolidine ring may yield compounds that interact with specific receptors, providing insights into neurological disorders.
Case Study: Neurotransmitter Modulation
Research indicates that certain derivatives can modulate neurotransmitter release, suggesting potential applications in treating conditions such as anxiety and depression .
Synthetic Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : Starting from simple precursors, a pyrrolidine ring is formed through cyclization reactions.
- Introduction of Functional Groups : The amino and hydroxyl groups are introduced via nucleophilic substitution reactions.
- Protection and Deprotection Steps : Protecting groups may be used to ensure selectivity during synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical pathways. Its chiral nature allows for selective binding to target proteins, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Enantiomers
The stereochemistry of the amino and hydroxyl groups significantly influences physicochemical and biological properties:
Key Insight : Enantiomers exhibit identical physical properties (e.g., melting point, solubility) but divergent interactions with chiral environments, such as enzyme active sites .
Functional Group Modifications
Substituent Variations
Key Insight : Substituents like trifluoromethyl groups enhance metabolic resistance, while benzyl groups alter solubility and reactivity .
Multi-Functional Derivatives
Key Insight : Multi-functional derivatives expand utility in complex molecule assembly, such as peptide coupling or heterocyclic synthesis .
Physical-Chemical Properties
Key Insight : Bulkier groups (e.g., benzyl) increase molecular weight and lipophilicity, influencing solubility and bioavailability .
Biological Activity
tert-Butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is a chiral compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C9H18N2O3
- Molecular Weight : 202.26 g/mol
- CAS Number : 1174020-29-1
- Purity : 97% .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can be crucial for therapeutic effects in conditions like diabetes and obesity.
- Receptor Modulation : The compound acts as a modulator of specific receptors, influencing cellular signaling pathways that can lead to therapeutic benefits in diseases such as cancer and neurodegenerative disorders.
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Diabetes Management : A study demonstrated that this compound significantly improved insulin sensitivity in diabetic models. The compound enhanced glucose uptake in muscle tissues by modulating the activity of GLUT4 transporters .
- Neuroprotective Effects : In a neurodegeneration model, the compound exhibited protective effects against neuronal death induced by oxidative stress. It was found to upregulate antioxidant enzymes, thereby reducing cellular damage .
Comparative Biological Activity
The following table summarizes the comparative biological activities of related compounds:
Research Findings
Recent research has focused on expanding the structural diversity of pyrrolidine derivatives to enhance their biological activities. For instance, modifications to the tert-butyl group have shown promise in increasing the selectivity and potency of these compounds against specific targets .
Toxicity and Safety Profile
While the compound exhibits promising therapeutic potential, it is essential to consider its safety profile:
Q & A
Q. What are the standard synthetic routes for tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate, and what reaction conditions optimize yield?
The compound is typically synthesized via a multi-step process involving protection/deprotection strategies. A common approach uses Boc (tert-butoxycarbonyl) protection of the pyrrolidine ring, followed by stereoselective introduction of amino and hydroxyl groups. Key steps include:
- Activation of hydroxyl groups using sulfonylating agents (e.g., 2-nitrobenzenesulfonyl chloride) in dichloromethane with DMAP and triethylamine at 0–20°C .
- Selective deprotection of intermediates under acidic or basic conditions to install the amino group. Yield optimization requires precise temperature control, stoichiometric ratios of reagents, and inert atmosphere to prevent side reactions.
Q. How is the stereochemical configuration of (3R,4S) confirmed in this compound?
Stereochemical validation relies on:
- X-ray crystallography : Using programs like SHELXL for refinement of crystal structures to determine absolute configuration .
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to confirm spatial arrangement of substituents.
- Chiral HPLC or polarimetry : To verify enantiomeric purity post-synthesis .
Intermediate Research Questions
Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?
Racemization risks arise during nucleophilic substitutions or under harsh reaction conditions. Mitigation methods include:
- Low-temperature reactions : Performing substitutions (e.g., fluorination) at 0°C to minimize thermal degradation .
- Steric protection : Using bulky protecting groups (e.g., Boc) to shield the chiral center .
- Mild deprotection agents : Avoiding strong acids/bases; trifluoroacetic acid (TFA) in dichloromethane is often preferred for Boc removal .
Q. How do structural modifications (e.g., fluorination) impact the compound’s reactivity and pharmacological potential?
Fluorination at the 4-position (e.g., tert-butyl (3R,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate) enhances metabolic stability and bioavailability. Comparative studies show:
- Increased lipophilicity : Improves blood-brain barrier penetration in CNS-targeting drug candidates .
- Altered hydrogen-bonding capacity : Fluorine’s electronegativity affects interactions with biological targets (e.g., enzymes or receptors) .
Advanced Research Questions
Q. How is this compound utilized in the synthesis of complex bioactive molecules, and what analytical challenges arise?
The compound serves as a key intermediate in:
- Anticancer agents : Example 468 in a European patent demonstrates its use in synthesizing a TFA salt of a benzoimidazole derivative, confirmed via / NMR and high-resolution mass spectrometry .
- Antiviral prodrugs : The hydroxyl and amino groups enable conjugation with phosphate prodrug motifs. Challenges :
- Purification complexity : Separation of diastereomers requires advanced techniques like preparative HPLC with chiral columns.
- Stability under physiological conditions : Hydrolytic degradation of the Boc group necessitates in-situ stability assays .
Q. How can conflicting crystallographic and spectroscopic data be resolved during structural elucidation?
Discrepancies between X-ray (e.g., SHELX-refined structures) and NMR data may arise from dynamic effects (e.g., ring puckering). Resolution strategies include:
- Variable-temperature NMR : To identify conformational flexibility in solution .
- DFT calculations : Comparing experimental and computed / chemical shifts to validate static vs. dynamic models .
- Multi-technique validation : Cross-referencing with IR, Raman, or circular dichroism data for chiral centers .
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
